molecular formula C20H20N2O2 B11339931 N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11339931
M. Wt: 320.4 g/mol
InChI Key: PEDSJAKTNARBQE-UHFFFAOYSA-N
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Description

N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two 3,4-dimethylphenyl groups and a carboxamide functional group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3,4-dimethylbenzoyl chloride with 5-amino-1,2-oxazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Unique due to its specific substitution pattern and functional groups.

    N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-methylamide: Similar structure but with a methylamide group.

Uniqueness

This compound stands out due to its specific combination of functional groups and substitution pattern, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N,5-bis(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-12-5-7-16(9-14(12)3)19-11-18(22-24-19)20(23)21-17-8-6-13(2)15(4)10-17/h5-11H,1-4H3,(H,21,23)

InChI Key

PEDSJAKTNARBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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